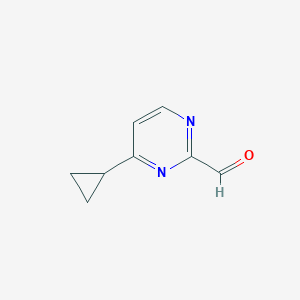

![molecular formula C13H13N3O3 B1407497 7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1622069-61-7](/img/structure/B1407497.png)

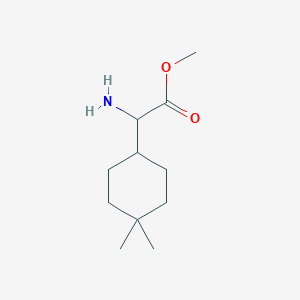

7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Facile One-Pot Synthesis of Pyrazolo[1,5-a]pyrazine Scaffold : This research discusses the synthesis of novel pyrazolo[1,5-a]pyrazine derivatives using a one-pot three-step protocol, resulting in compounds like 7-Hydroxy-6,7-dihydropyrazolo[1,5-a]-pyrazin-4(5H)-one and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one as intermediate compounds (Zaremba et al., 2013).

Synthesis and Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives : The study presented the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through reactions involving 5-amino-N-aryl-1H-pyrazoles and various reactants. The structures were confirmed through elemental analysis and spectral data, demonstrating their potential in in vitro cytotoxic activity against cancer cells (Hassan, Hafez & Osman, 2014).

Synthesis and Pharmacological Activities of Pyrano[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine-5-one Derivatives : The research synthesized fused oxazine and pyrazolopyranopyrimidinones, aiming to achieve significant chemical and pharmacological activities. These synthesized compounds showed promising antioxidant and anticancer activities (Mahmoud, El-Bordany & Elsayed, 2017).

Chemical and Structural Analysis

Annular Tautomerism of Curcuminoid NH-Pyrazoles : This study investigated the structure of NH-pyrazoles, analyzing their tautomerism in solution and solid state using spectroscopy techniques. Understanding the tautomeric behavior provides insights into the stability and reactivity of these compounds (Cornago et al., 2009).

Synthesis and Bioactivity of Pyrazoline Derivatives : Focusing on a five-ring heterocyclic compound, the study synthesized pyrazoline derivatives and characterized them using structural elucidation techniques. The synthesized compounds exhibited strong antioxidant activity and antibacterial activity against Gram-positive and Gram-negative bacteria (Khotimah, Rahmadani & Rahmawati, 2018).

Synthesis and Properties of Pyrazole and 1,2,4-Triazole Derivatives : This research explored the chemical modification and pharmacological potential of pyrazole and 1,2,4-triazole derivatives, emphasizing their significant role in modern medicine and pharmacy. The study synthesized these derivatives and investigated their properties, highlighting their interaction with biological targets (Fedotov, Hotsulia & Panasenko, 2022).

Mechanism of Action

- It’s important to note that the compound’s structure contains an indole nucleus, which is associated with diverse biological activities . This suggests that it may interact with various cellular components.

- The compound’s indole moiety may influence several pathways, including:

Target of Action

Biochemical Pathways

properties

IUPAC Name |

7-hydroxy-2-(3-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-19-9-4-2-3-8(5-9)10-6-11-13(18)14-7-12(17)16(11)15-10/h2-6,12,17H,7H2,1H3,(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVNPBFTQZQKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(CNC(=O)C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Bromo-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole](/img/structure/B1407414.png)

![2-Chlorobenzo[d]thiazol-5-ol](/img/structure/B1407421.png)

![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)

amine](/img/structure/B1407427.png)

![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)